5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a chlorophenyl group at the 5-position. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzohydrazide with acetic anhydride, which leads to the formation of the desired oxadiazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents, to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against certain types of cancer cells, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets are still under investigation, but its ability to interfere with DNA synthesis and repair mechanisms has been noted.
Comparison with Similar Compounds
5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole: The position of the chlorine atom affects the compound’s properties and applications.
5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole: The bromine substituent imparts different electronic and steric effects compared to chlorine.
Uniqueness: The presence of the 3-chlorophenyl group in 5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole provides unique electronic and steric properties that influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Biological Activity
5-(3-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The derivatives of this compound class have been extensively studied for their potential therapeutic applications.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of several oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer) with IC50 values indicating their potency:
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 6.5 | Induction of apoptosis |
This compound | HeLa | 8.3 | Cell cycle arrest at G2/M phase |
This compound | A-549 | 7.2 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including caspase activation and disruption of cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that compounds within this class show promising antibacterial and antifungal activities:
Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 15.0 |
Escherichia coli | Antibacterial | 20.0 |
Candida albicans | Antifungal | 25.0 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies and Research Findings
Several case studies have been documented regarding the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized using microwave-assisted methods to enhance yield and purity. These derivatives were evaluated for their anticancer activity against multiple cell lines with promising results .
- Mechanistic Studies : Molecular docking studies revealed strong interactions between the oxadiazole compounds and target proteins involved in cancer pathways. This suggests that structural modifications could further enhance their biological activity .
- In Vivo Studies : Preliminary in vivo studies indicated that certain oxadiazole derivatives could effectively reduce tumor growth in animal models without significant toxicity .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNIDTZDATOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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